Cas no 881-50-5 (N-(4-Bromo-2-nitrophenyl)acetamide)

N-(4-Bromo-2-nitrophenyl)acetamide structure
881-50-5 structure
Nome del prodotto:N-(4-Bromo-2-nitrophenyl)acetamide
Numero CAS:881-50-5
MF:C8H7BrN2O3
MW:259.056781053543
MDL:MFCD00024299
CID:726692
PubChem ID:136690

N-(4-Bromo-2-nitrophenyl)acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-Bromo-2-nitrophenyl)acetamide
    • 4'-BROMO-2'-NITROACETANILIDE
    • Acetamide, N-(4-bromo-2-nitrophenyl)-
    • 2-acetamido-5-bromonitrobenzene
    • 4-Brom-2-nitro-acetanilid
    • acetic acid-(4-bromo-2-nitro-anilide)
    • Essigsaeure-(4-brom-2-nitro-anilid)
    • N-(4-bromo-2-nitro-phenyl)-acetamide
    • 4-Bromo-2-nitroacetanilide
    • GUBNCRISSRANNO-UHFFFAOYSA-N
    • 4 -Bromo-2 -nitroacetanilide
    • NSC142293
    • PubChem15583
    • 2-Nitro-4-bromacetanilid
    • N-Acetyl 4-bromo-2-nitroaniline
    • STK367251
    • BBL000685
    • N-(4-Bromo-2-nitrophenyl)acetamide #
    • AS0343
    • Acetanilide, 4′-bromo-2′-nitro- (6CI, 7CI, 8CI)
    • N-(4-Bromo-2-nitrophenyl)acetamide (ACI)
    • 4′-Bromo-2′-nitroacetanilide
    • NSC 142293
    • MFCD00024299
    • NS00039244
    • CS-0153992
    • AE-848/01518043
    • 4//'-Bromo-2//'-nitroacetanilide
    • DB-057046
    • EN300-18635
    • Z87001616
    • NSC-142293
    • DTXSID10236818
    • DS-5199
    • CCG-249272
    • SCHEMBL978546
    • ALBB-023629
    • AKOS004910224
    • 881-50-5
    • SY107207
    • MDL: MFCD00024299
    • Inchi: 1S/C8H7BrN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
    • Chiave InChI: GUBNCRISSRANNO-UHFFFAOYSA-N
    • Sorrisi: O=C(C)NC1C([N+](=O)[O-])=CC(Br)=CC=1

Proprietà calcolate

  • Massa esatta: 257.96400
  • Massa monoisotopica: 257.96400g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 241
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 74.9
  • Conta Tautomer: 3
  • XLogP3: 1.8
  • Carica superficiale: 0

Proprietà sperimentali

  • Punto di fusione: 102-104°C
  • PSA: 74.92000
  • LogP: 2.91190

N-(4-Bromo-2-nitrophenyl)acetamide Informazioni sulla sicurezza

N-(4-Bromo-2-nitrophenyl)acetamide Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

N-(4-Bromo-2-nitrophenyl)acetamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB148977-250 mg
4-Bromo-2-nitroacetanilide, 97%; .
881-50-5 97%
250MG
€77.50 2022-09-01
Enamine
EN300-18635-0.5g
N-(4-bromo-2-nitrophenyl)acetamide
881-50-5 90%
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$23.0 2023-09-18
Alichem
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N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 95%
250mg
$484.80 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84860-5g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
5g
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N84860-1g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
1g
¥165.0 2024-07-19
TRC
N498688-5mg
N-(4-Bromo-2-nitrophenyl)acetamide
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5mg
$ 65.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224632-25g
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
25g
¥2405 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RX949-100mg
N-(4-Bromo-2-nitrophenyl)acetamide
881-50-5 97%
100mg
202CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N896312-5g
N-(4-Bromo-2-nitrophenyl)acetamide
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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881-50-5 97%
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N-(4-Bromo-2-nitrophenyl)acetamide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Sodium peroxoborate ,  Sulfuric acid ,  Potassium bromide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Acetic acid ,  Water
Riferimento
Oxidative bromination of aromatic amides using sodium perborate as oxidant
Hanson, James R.; et al, Journal of Chemical Research, 1997, (11), 432-433

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Nitric acid Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: 1,2-Dichloroethane ,  Water ;  50 min
Riferimento
Ultrasonically assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts
Sariah, Sana; et al, Green and Sustainable Chemistry, 2012, 2(3), 97-111

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt; 30 min, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
2.1 Reagents: Sulfuric acid ;  < 8 °C
2.2 Reagents: Nitric acid ;  < 10 °C; 30 min, rt
Riferimento
Synthesis and evaluation of benzimidazole derivatives as Protein tyrosine phosphatase (PTP1B) inhibitors
Thakkar, Dv; et al, Journal of Chemical and Pharmaceutical Research, 2017, 9(11), 46-54

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Acetic acid ;  3 h, 100 °C
Riferimento
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ;  0 °C; overnight, 40 °C
Riferimento
PIII/PV=O Catalyzed Cascade Synthesis of N-Functionalized Azaheterocycles
Nykaza, Trevor V. ; et al, Angewandte Chemie, 2020, 59(11), 4505-4510

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Bismuth nitrate Solvents: Dichloromethane ;  1 - 5 h, 23 °C; 23 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Regioselective ortho-nitration of N-phenyl carboxamides and primary anilines using bismuth nitrate/acetic anhydride
Lu, Yang; et al, Tetrahedron, 2013, 69(45), 9422-9427

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  1 h, 55 °C; 55 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ;  cooled
2.1 Solvents: Acetic acid ;  3 h, 100 °C
Riferimento
Synthesis and property studies of cyclotrisazobenzenes
Reuter, Raphael; et al, European Journal of Organic Chemistry, 2009, (32), 5647-5652

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Silica ,  Nitric acid Catalysts: Sodium tungsten oxide ;  5 min, 150 °C
1.2 Reagents: Sodium thiosulfate
Riferimento
Mortar-pestle and microwave assisted regioselective nitration of aromatic compounds in presence of certain group V and VI metal salts under solvent free conditions
Sariah, Sana; et al, International Journal of Organic Chemistry, 2012, 2(3), 233-247

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; rt
2.1 Reagents: Oxygen ,  Iron nitrate (Fe(NO3)3) nonahydrate Catalysts: N-Hydroxyphthalimide Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  10 h, 50 °C; 50 °C → rt
2.2 Reagents: Sodium chloride Solvents: Water ;  rt
Riferimento
Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source
Gao, Yang; et al, Organic & Biomolecular Chemistry, 2018, 16(21), 3881-3884

Synthetic Routes 10

Condizioni di reazione
1.1 Solvents: Acetic acid ;  3 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Riferimento
Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C-H Bonds
Call, Arnau ; et al, Journal of the American Chemical Society, 2023, 145(32), 18094-18103

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Solvents: Methanol ,  Water
2.1 100 °C
Riferimento
Exploration of larger central ring linkers in furamidine analogues: Synthesis and evaluation of their DNA binding, antiparasitic and fluorescence properties
Farahat, Abdelbasset A.; et al, Bioorganic & Medicinal Chemistry, 2011, 19(7), 2156-2167

N-(4-Bromo-2-nitrophenyl)acetamide Raw materials

N-(4-Bromo-2-nitrophenyl)acetamide Preparation Products

N-(4-Bromo-2-nitrophenyl)acetamide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:881-50-5)N-(4-Bromo-2-nitrophenyl)acetamide
A842483
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):250.0/827.0